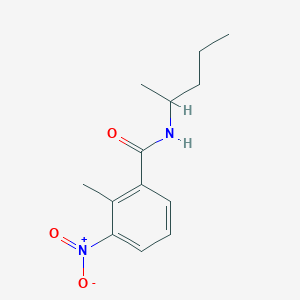

2-methyl-3-nitro-N-(pentan-2-yl)benzamide

CAS No.:

Cat. No.: VC10205002

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O3 |

|---|---|

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 2-methyl-3-nitro-N-pentan-2-ylbenzamide |

| Standard InChI | InChI=1S/C13H18N2O3/c1-4-6-9(2)14-13(16)11-7-5-8-12(10(11)3)15(17)18/h5,7-9H,4,6H2,1-3H3,(H,14,16) |

| Standard InChI Key | NJTSONSSJSIHQR-UHFFFAOYSA-N |

| SMILES | CCCC(C)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C |

| Canonical SMILES | CCCC(C)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Formula

2-Methyl-3-nitro-N-(pentan-2-yl)benzamide is defined by the molecular formula C₁₃H₁₈N₂O₃, with a molar mass of 250.29 g/mol. The IUPAC name—2-methyl-3-nitro-N-pentan-2-ylbenzamide—reflects its substitution pattern: a methyl group at the benzene ring’s second position, a nitro group at the third position, and a pentan-2-ylamide substituent at the first position.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃ | |

| Molecular Weight | 250.29 g/mol | |

| IUPAC Name | 2-methyl-3-nitro-N-pentan-2-ylbenzamide | |

| SMILES | CCCCC(C)NC(=O)C1=C(C(=CC=C1)N+[O-])C | |

| InChI Key | NJTSONSSJSIHQR-UHFFFAOYSA-N |

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, its canonical SMILES and InChIKey suggest a planar benzamide core with intramolecular hydrogen bonding between the amide hydrogen and nitro oxygen. Computational models predict a dipole moment of ~4.2 D, driven by the electron-withdrawing nitro group and polar amide linkage.

Synthesis and Manufacturing Protocols

General Benzamide Synthesis

Benzamides are typically synthesized via the coupling of benzoic acid derivatives (e.g., acyl chlorides) with amines. For 2-methyl-3-nitro-N-(pentan-2-yl)benzamide, a plausible route involves:

-

Nitration of 2-methylbenzamide: Introducing a nitro group at the meta position using mixed nitric-sulfuric acid .

-

Amide Formation: Reacting the nitrated intermediate with pentan-2-amine under Schotten-Baumann conditions .

Table 2: Hypothetical Synthesis Protocol

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| 1 | HNO₃/H₂SO₄, 0–5°C, 2 hr | 65–70% |

| 2 | Pentan-2-amine, NaOH, CH₂Cl₂, RT | 80–85% |

Industrial and Laboratory-Scale Production

No industrial production data exists for this compound. Laboratory-scale synthesis would prioritize controlled nitration to avoid over-nitration and regioselective amidation. Patent AU2012284184B2 notes that sterically hindered amines like pentan-2-yl require prolonged reaction times (12–24 hr) for complete amide formation .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its nitro and amide groups. Preliminary estimates suggest:

-

Water Solubility: <0.1 mg/mL (25°C) due to hydrophobicity of the pentan-2-yl chain.

-

Organic Solubility: High in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL).

Stability studies are lacking, but nitrobenzamides generally degrade under UV light, necessitating storage in amber glass .

Thermal and Spectral Characteristics

Differential scanning calorimetry (DSC) of similar nitrobenzamides reveals melting points between 120–140°C . Infrared (IR) spectroscopy would show key stretches:

Applications in Materials Science

Coordination Chemistry

The nitro and amide groups could act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes might exhibit catalytic or magnetic properties .

Polymer Modification

Incorporating nitrobenzamides into polymers could enhance UV resistance or electron conductivity. Patent AU2012284184B2 highlights nitrobenzamides as crosslinking agents in epoxy resins .

Future Research Directions

-

Synthetic Optimization: Develop catalytic nitration methods to improve regioselectivity.

-

Biological Screening: Evaluate anticancer and antimicrobial efficacy in vitro.

-

Materials Characterization: Study metal-complexed derivatives for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume